2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Overview
Description
2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, or CPBDE for short, is a type of heterocyclic compound found in a variety of natural and synthetic materials. It is an important component of many pharmaceuticals and has been used extensively in scientific research. CPBDE has a variety of properties that make it a useful tool for scientists in the laboratory.
Scientific Research Applications
Anticonvulsant Activity
2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, through its derivatives, has been studied for anticonvulsant activity. Specifically, amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for their anticonvulsant properties. These compounds were obtained via alkaline hydrolysis and subsequent chemical reactions, leading to hydrochlorides that were tested for their anticonvulsant effects (Arustamyan et al., 2019).
Antihypoxic Activity
Derivatives of this compound, particularly aminothiadiazolylbenzodioxane derivatives, have been synthesized and their antihypoxic activities assessed. The synthesis involved intramolecular cyclization and subsequent acylation and reduction processes, resulting in N-substituted 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. These derivatives were evaluated for their potential to counteract hypoxia (Vartanyan et al., 2017).
Biofilm Inhibition and Cytotoxicity
Some derivatives of this compound have been tested for their biofilm inhibitory action and cytotoxicity. N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, specifically, were synthesized and evaluated against Escherichia coli and Bacillus subtilis biofilms, showing promising inhibitory action. Furthermore, their cytotoxicity was also assessed, providing valuable insights into their biological safety profile (Abbasi et al., 2020).
Antibacterial Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized and assessed for their antibacterial potential. The synthesis involved a multi-step process starting with 1,4-benzodioxane-6-amine and leading to the formation of various targeted molecules. These compounds were not only confirmed through spectral characterization but also tested for their antibacterial effectiveness and cytotoxicity, revealing their potential as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).
properties
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c16-12(9-11-5-1-2-6-11)15-10-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12,15H,1-2,5-6,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBOUFAOSVJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2COC3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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